Thermal Processing Window: Melting Point Differential Between Dimethyl and Diphenyl Analogs
The target compound exhibits a melting point of 137-138 °C, which is 15-20 °C lower than the melting point range of its closest structural analog, (4-bromophenyl)diphenylphosphine oxide (153-157 °C) [1]. This differential translates to a significantly broader thermal processing window for applications requiring melt-phase incorporation or solid dispersion without thermal degradation of co-formulated components. The lower melting point of the dimethyl analog also facilitates easier purification via recrystallization and reduces energy input requirements during industrial-scale melt processing.
| Evidence Dimension | Melting point (solid-state thermal transition) |
|---|---|
| Target Compound Data | 137-138 °C |
| Comparator Or Baseline | (4-Bromophenyl)diphenylphosphine oxide (CAS 5525-40-6): 153.0-157.0 °C |
| Quantified Difference | Δ = -15 to -20 °C (lower melting point) |
| Conditions | Standard melting point determination; values from authoritative chemical databases |
Why This Matters
Lower melting point enables broader processing compatibility in temperature-sensitive formulations and reduces thermal degradation risk during industrial-scale manufacturing.
- [1] 0elem. (4-Bromophenyl)diphenylphosphine oxide, CAS 5525-40-6: Melting point 153.0-157.0 °C. Accessed 2026. View Source
